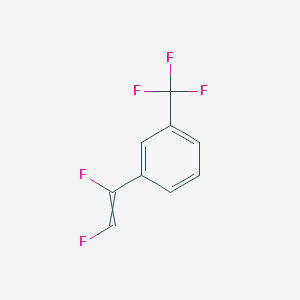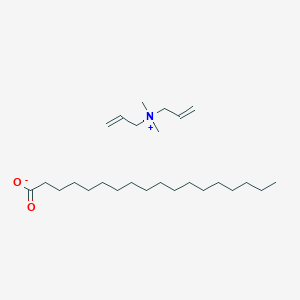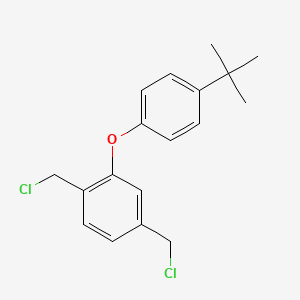
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is an organic compound that features a tert-butylphenoxy group and two chloromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-tert-Butylphenol+Benzyl chlorideNaOH, Refluxthis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of ethers, esters, or amines depending on the nucleophile used.
Oxidation: Formation of phenols, aldehydes, or ketones.
Reduction: Formation of methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction can trigger various cellular pathways and responses, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate: A related compound with a methacrylate group, used in polymer chemistry.
2-(4-tert-Butylphenoxy)cyclohexanol: Another similar compound with a cyclohexanol group, used as an intermediate in the synthesis of pesticides.
Uniqueness
2-(4-tert-Butylphenoxy)-1,4-bis(chloromethyl)benzene is unique due to its dual chloromethyl groups, which provide versatile reactivity for various chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.
Propiedades
Número CAS |
494797-90-9 |
|---|---|
Fórmula molecular |
C18H20Cl2O |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-1,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C18H20Cl2O/c1-18(2,3)15-6-8-16(9-7-15)21-17-10-13(11-19)4-5-14(17)12-20/h4-10H,11-12H2,1-3H3 |
Clave InChI |
QRARIBMBIRJCGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


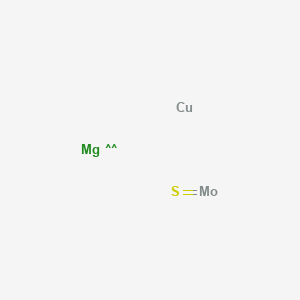
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
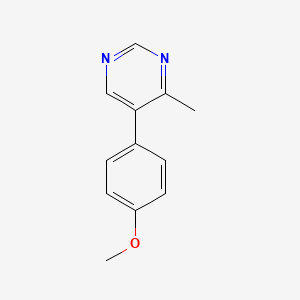
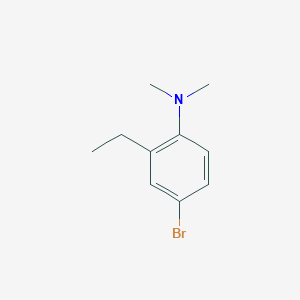
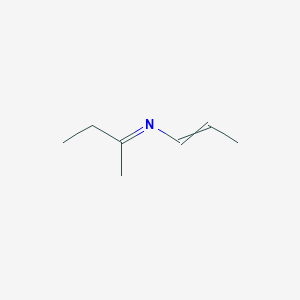
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
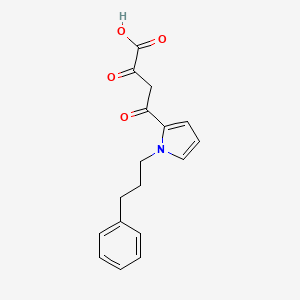
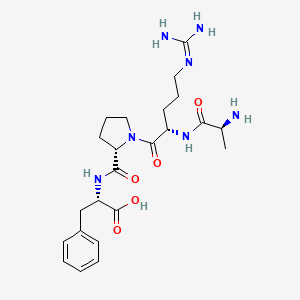
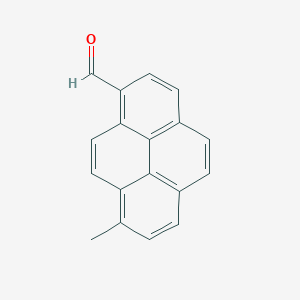
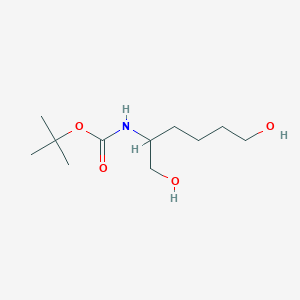
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
